4-(Methylsulfanyl)benzamide chemical properties
4-(Methylsulfanyl)benzamide chemical properties
An In-Depth Technical Guide to 4-(Methylsulfanyl)benzamide: Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
As a versatile building block in organic synthesis and drug discovery, 4-(methylsulfanyl)benzamide (also known as 4-(methylthio)benzamide) provides a unique combination of structural features. The molecule integrates a primary benzamide motif—a privileged pharmacophore for hydrogen bonding—with a para-substituted methylsulfanyl group, which serves as a lipophilic vector and a site for controlled metabolic oxidation. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality in medicinal chemistry, and a self-validating synthetic protocol designed for high-yield isolation[1].
Physicochemical Profiling
Understanding the quantitative baseline of 4-(methylsulfanyl)benzamide is critical for predicting its behavior in both synthetic workflows and biological assays. The primary amide acts as both a hydrogen bond donor and acceptor, while the thioether significantly increases the overall lipophilicity of the molecule.
Table 1: Quantitative and Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 4-(Methylsulfanyl)benzamide |
| Common Synonyms | 4-(Methylthio)benzamide, p-Methylthiobenzamide |
| CAS Registry Number | 90005-49-5[1] |
| Molecular Formula | C₈H₉NOS |
| Molecular Weight | 167.23 g/mol |
| Precursor CAS | 13205-48-6 (4-(Methylthio)benzoic acid)[2] |
| Hydrogen Bond Donors | 1 (Primary Amide -NH₂) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Thioether Sulfur) |
Structural Causality & Medicinal Chemistry Applications
In drug development, the selection of functional groups is never arbitrary. The incorporation of the 4-(methylsulfanyl)benzamide scaffold into larger active pharmaceutical ingredients (APIs) is driven by specific mechanistic rationales:
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The Benzamide Pharmacophore : The primary amide is a highly directional functional group. In kinase and histone deacetylase (HDAC) inhibitors, the benzamide moiety frequently anchors the molecule to the enzyme's active site via bidentate hydrogen bonding with backbone amides[3].
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The Methylsulfanyl Vector : The −SCH3 group is an electron-donating group via resonance, which increases the electron density of the phenyl ring. More importantly, it acts as a "soft" lipophilic handle. Unlike a rigid tert-butyl or trifluoromethyl group, the thioether can be metabolically oxidized by hepatic Cytochrome P450 (CYP450) or Flavin-containing monooxygenases (FMOs) into chiral sulfoxides and highly polar sulfones. This predictable metabolic liability is often exploited by medicinal chemists to tune the pharmacokinetic half-life and clearance rates of the parent drug[4].
Hepatic oxidation pathway of the methylsulfanyl group to sulfoxide and sulfone metabolites.
Validated Synthesis Protocol
The synthesis of 4-(methylsulfanyl)benzamide from 4-(methylthio)benzoic acid requires a two-step activation-amidation sequence. The following protocol is designed as a self-validating system, ensuring that intermediate conversion is complete before proceeding to the final amidation[5].
Reagents Required:
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4-(Methylthio)benzoic acid (Starting Material)[2]
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Thionyl chloride ( SOCl2 ) or Oxalyl chloride
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N,N-Dimethylformamide (DMF, catalytic)
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Ammonium hydroxide ( NH4OH , 28% aqueous) or Ammonia gas
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Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Intermediate Activation (Chlorination): Suspend 1.0 equivalent of 4-(methylthio)benzoic acid in anhydrous DCM under an inert nitrogen atmosphere. Add 0.05 equivalents of DMF.
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Causality: Carboxylic acids are poor electrophiles. DMF acts as a nucleophilic catalyst, reacting with SOCl2 to form the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the acid into an acid chloride.
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Reflux & Validation: Dropwise add 1.5 equivalents of SOCl2 at 0 °C, then heat the reaction to reflux for 2-3 hours.
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Self-Validating Check: The reaction is complete when gas evolution ( SO2 and HCl ) ceases and the opaque suspension transitions into a clear, homogeneous solution.
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Solvent Evaporation: Concentrate the mixture under reduced pressure to remove all unreacted SOCl2 and DCM.
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Causality: Residual SOCl2 will exothermically react with ammonia in the next step, generating unwanted side products and reducing the overall yield.
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Nucleophilic Amidation: Dissolve the crude 4-(methylthio)benzoyl chloride in anhydrous THF. In a separate flask, cool a 5.0 equivalent solution of 28% aqueous NH4OH to 0 °C. Add the THF solution dropwise to the vigorously stirred ammonia solution.
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Causality: A large excess of ammonia is required because the reaction generates HCl . The excess ammonia acts as a base to neutralize the acid, preventing the protonation of the incoming nucleophile (which would render it unreactive).
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Work-up & Purification: Extract the aqueous mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO3 , water, and brine. Dry over anhydrous Na2SO4 , filter, and concentrate. Recrystallize the crude solid from hot ethanol to yield analytically pure 4-(methylsulfanyl)benzamide.
Stepwise synthesis workflow of 4-(methylsulfanyl)benzamide via an acid chloride intermediate.
Downstream Functionalization
Once isolated, the primary amide of 4-(methylsulfanyl)benzamide can be further functionalized. For instance, it can undergo Buchwald-Hartwig cross-coupling with aryl halides to form complex benzanilide derivatives, which have been extensively studied as anti-atherosclerotic agents and inhibitors of pro-inflammatory cytokines like TNF-α[3][4]. Alternatively, the thioether can be selectively oxidized using mild reagents like sodium periodate ( NaIO4 ) at 0 °C to yield the corresponding sulfoxide without over-oxidizing to the sulfone, providing a handle for further structural diversification.
References
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XiXisys. "4-methylsulfanylbenzamide, CAS 90005-49-5." XiXisys Chemical Database. Available at: [Link]
- Google Patents. "EP0424194A2 - Benzanilide derivatives and their use as anti-atherosclerotic agents." European Patent Office.
- Google Patents. "US8163777B2 - Benzimidazolyl-pyridine compounds for inflammation and immune-related uses." United States Patent and Trademark Office.
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ResearchGate. "Mechanistic Considerations and Characterization of Ammonia-based Catalytic Active Intermediates." ResearchGate Publications. Available at: [Link]
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 90005-49-5 Name: [xixisys.com]
- 2. guidechem.com [guidechem.com]
- 3. EP0424194A2 - Benzanilide derivatives and their use as anti-atherosclerotic agents - Google Patents [patents.google.com]
- 4. US8163777B2 - Benzimidazolyl-pyridine compounds for inflammation and immune-related uses - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
